molecular formula C20H26BNO5 B1340964 tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1025707-92-9

tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B1340964
CAS No.: 1025707-92-9
M. Wt: 371.2 g/mol
InChI Key: JESCSZOSDNZDNX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H26BNO5 and its molecular weight is 371.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. For instance, it has been utilized in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, a drug used in cancer therapy. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and achieves a total yield of 49.9% (Kong et al., 2016).

Material Science and Nanotechnology

In the field of materials science and nanotechnology, this compound has been explored for the development of novel materials. For example, heterodifunctional polyfluorene building blocks have been synthesized using related boronic ester intermediates, leading to the creation of nanoparticles that exhibit bright fluorescence emission. These nanoparticles, which are stable in water and have potential applications in bioimaging and sensing, show fluorescence quantum yields as high as 84% and can be tuned for emission in longer wavelengths through energy transfer to a dye label (Fischer et al., 2013).

Chemical Synthesis and Catalysis

This compound is also used in chemical synthesis and catalysis. For example, in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, a high yield synthetic method was established. This synthesis method starts from commercially available piperidin-4-ylmethanol and involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a total yield of up to 71.4% (Zhang et al., 2018).

Fluorescence and Sensing

The boronic ester intermediates related to tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate have been employed to synthesize water-soluble conjugated polymers. These polymers exhibit fluorescence changes upon aggregation and have been used for protein detection and quantification, leveraging their fluorescence quenching capabilities in the presence of various proteins (Yu et al., 2008).

Properties

IUPAC Name

tert-butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-13(12-23)15-10-14(8-9-16(15)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCSZOSDNZDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585948
Record name tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025707-92-9
Record name tert-Butyl 3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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